2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N,N-dimethylacetamide
Description
The compound 2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N,N-dimethylacetamide is a sulfonamide derivative featuring a complex aryl backbone. Its structure includes:
- A 2,4-dichloroaniline core substituted with a benzyloxy group at position 3.
- A (4-methoxyphenyl)sulfonyl group attached to the aniline nitrogen.
- An N,N-dimethylacetamide moiety, providing distinct steric and electronic properties.
This compound’s design integrates halogenation, sulfonylation, and alkylation to modulate physicochemical and pharmacological behaviors.
Properties
IUPAC Name |
2-(2,4-dichloro-N-(4-methoxyphenyl)sulfonyl-5-phenylmethoxyanilino)-N,N-dimethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24Cl2N2O5S/c1-27(2)24(29)15-28(34(30,31)19-11-9-18(32-3)10-12-19)22-14-23(21(26)13-20(22)25)33-16-17-7-5-4-6-8-17/h4-14H,15-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFYLXYZLVCOGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN(C1=CC(=C(C=C1Cl)Cl)OCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24Cl2N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N,N-dimethylacetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzyloxy group, the introduction of dichloro substituents, and the attachment of the sulfonyl and anilino groups. The final step involves the formation of the N,N-dimethylacetamide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N,N-dimethylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzyloxy and dichloro positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Preliminary studies indicate that this compound exhibits anti-inflammatory and analgesic properties, likely due to its structural similarity to established non-steroidal anti-inflammatory drugs (NSAIDs). Interaction studies have suggested potential inhibition of cyclooxygenases (COX), which are key enzymes in the inflammatory process.
Table 1: Biological Activities
| Activity Type | Description |
|---|---|
| Anti-inflammatory | Inhibition of COX enzymes |
| Analgesic | Pain relief similar to NSAIDs |
| Antibacterial | Potential due to sulfonamide moiety |
Medicinal Chemistry Applications
The compound's unique structure allows it to be explored as a lead compound for developing new pharmaceuticals. Its potential applications include:
- Anti-inflammatory agents : Targeting conditions such as arthritis and other inflammatory diseases.
- Analgesics : Development of pain relief medications.
- Antibacterial drugs : Investigating its efficacy against bacterial infections.
Case Studies and Research Findings
- In Vitro Studies : Research has demonstrated that derivatives of this compound can inhibit specific enzymes related to inflammation. For instance, compounds with similar sulfonamide structures have shown substantial inhibitory activity against α-glucosidase and acetylcholinesterase, which are relevant in treating diabetes and Alzheimer's disease respectively .
- Molecular Docking Studies : In silico studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound could effectively interact with target enzymes, providing a basis for further experimental validation .
- Comparative Analysis : The compound has been compared with structurally similar compounds to evaluate its unique characteristics and biological activities. For example, analogs lacking certain functional groups exhibited reduced activity, highlighting the importance of the benzyloxy and sulfonamide moieties in enhancing biological efficacy.
Table 2: Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 2-{5-(Methoxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}acetic acid | Similar sulfonamide structure | Different substituents on the benzene ring |
| 4-Amino-2,6-dichlorobenzenesulfonamide | Simple sulfonamide | Lacks complex aromatic substitutions |
| 5-Benzyloxy-2-chlorobenzenesulfonamide | Contains benzyloxy group | Less complex than the target compound |
Mechanism of Action
The mechanism of action of 2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N,N-dimethylacetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following table summarizes critical structural differences between the target compound and its analogs:
*Estimated based on analogs.
Key Observations:
Compounds with thioether linkages (e.g., ) lack the sulfonyl group, reducing polarity and hydrogen-bonding capacity.
Aniline Substituents :
- The benzyloxy group in the target compound introduces bulkier aromaticity compared to 2-methoxyethoxy in and . This may enhance lipophilicity and membrane permeability but reduce aqueous solubility.
Physicochemical and Pharmacological Implications
Molecular Weight and Solubility:
- The target compound’s higher molecular weight (~624 g/mol) compared to (477 g/mol) suggests reduced solubility, necessitating formulation adjustments.
- The benzyloxy group ’s hydrophobicity contrasts with the 2-methoxyethoxy group’s moderate polarity in , which may improve water solubility.
Conformational Flexibility:
Biological Activity
The compound 2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N,N-dimethylacetamide is a complex organic molecule notable for its diverse functional groups, including a benzyloxy group, dichloro substituents, and a sulfonamide moiety. Its molecular formula is , with a molecular weight of approximately 480.36 g/mol. This article examines the biological activity of this compound, focusing on its potential therapeutic applications and underlying mechanisms.
Structural Characteristics
The structural complexity of this compound is significant for its biological activity. The presence of the sulfonamide group suggests potential antibacterial properties, while the benzyloxy and dichloro groups may enhance its anti-inflammatory effects. The following table summarizes the structural features of the compound:
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 480.36 g/mol |
| Functional Groups | Benzyloxy, dichloro, sulfonamide |
Anti-inflammatory Properties
Preliminary studies indicate that this compound exhibits significant anti-inflammatory activity. Its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) suggests that it may inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. Research has shown that compounds with similar structures often demonstrate reduced prostaglandin synthesis, leading to decreased inflammation and pain.
Antibacterial Activity
The sulfonamide moiety is particularly relevant as many sulfonamides are recognized for their antibacterial effects. Studies have indicated that compounds containing sulfonamide groups can inhibit bacterial dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis. This mechanism highlights the potential of this compound as a candidate for antibiotic development .
Cytotoxicity and Pharmacokinetics
Research into the cytotoxic effects of related compounds has revealed varying degrees of toxicity depending on the functional groups present. For instance, dimethylacetamide (DMAC), a component of this compound, has shown low toxicity in oral studies with LD50 values ranging from 3000 mg/kg to 6000 mg/kg in rats . Understanding the pharmacokinetics and safety profile of DMAC is crucial for assessing the overall safety of the target compound.
Case Studies and Research Findings
-
Study on Anti-inflammatory Effects :
- A study investigated the anti-inflammatory properties of similar sulfonamide derivatives, demonstrating significant inhibition of COX-1 and COX-2 enzymes.
- Results indicated a dose-dependent reduction in inflammatory markers in animal models.
-
Antibacterial Activity Assessment :
- In vitro assays against various bacterial strains showed that compounds with similar sulfonamide structures had effective minimum inhibitory concentrations (MICs).
- The target compound's structure suggests it may exhibit comparable or enhanced antibacterial activity.
-
Toxicological Evaluation :
- Toxicological studies on related compounds indicate low acute toxicity but highlight the need for further investigation into chronic exposure effects.
- Long-term studies are necessary to evaluate potential carcinogenicity or reproductive toxicity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and what critical parameters influence reaction efficiency?
- Methodological Answer : The synthesis involves multi-step reactions, starting with substituted aniline derivatives. A key step is the introduction of the sulfonyl group via reaction with 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., potassium carbonate in acetonitrile). Critical parameters include:
- Temperature control : Reflux conditions (e.g., 80–100°C) for optimal coupling efficiency .
- Catalytic acid : Use of glacial acetic acid to facilitate condensation reactions between amines and carbonyl groups .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance sulfonylation and acylation steps .
Q. How can researchers optimize purification techniques for this compound given its structural complexity?
- Methodological Answer :
- Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate polar byproducts. The dichloro and sulfonyl groups increase polarity, requiring higher ethyl acetate ratios .
- Recrystallization : Ethanol/water mixtures are effective for removing unreacted starting materials, leveraging differential solubility of the acetamide moiety .
- HPLC-MS : For high-purity batches (>95%), reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases resolves trace impurities .
Q. What spectroscopic methods are most effective for confirming the structure of this compound?
- Methodological Answer :
- NMR : H NMR reveals characteristic peaks:
- δ 3.0–3.2 ppm (N,N-dimethylacetamide protons).
- δ 7.2–7.8 ppm (aromatic protons from benzyloxy and dichloro groups) .
- HRMS : Exact mass analysis confirms molecular formula (e.g., [M+H] expected for CHClNOS) .
- IR : Stretching vibrations at 1650–1680 cm (amide C=O) and 1150–1170 cm (sulfonyl S=O) validate functional groups .
Advanced Research Questions
Q. How do electronic effects of the 4-methoxyphenylsulfonyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- The electron-donating methoxy group stabilizes the sulfonyl moiety, reducing electrophilicity at the sulfur center. This decreases reactivity in nucleophilic substitutions but enhances stability in Pd-catalyzed couplings (e.g., Suzuki-Miyaura).
- Experimental design : Compare reaction rates with/without the methoxy group using kinetic studies (UV-Vis or LC-MS monitoring) .
- DFT calculations : Analyze frontier molecular orbitals to predict regioselectivity in cross-coupling reactions .
Q. What computational modeling approaches are suitable for predicting the compound’s binding affinity to biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to screen against targets like kinase enzymes. The sulfonamide group often interacts with ATP-binding pockets via hydrogen bonding .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes. Focus on hydrophobic interactions between the dichloroaryl group and protein pockets .
- Free energy perturbation (FEP) : Quantify binding energy changes upon structural modifications (e.g., replacing benzyloxy with other alkoxy groups) .
Q. How can researchers resolve contradictory bioactivity data observed in different assay systems for this compound?
- Methodological Answer :
- Assay standardization : Control variables such as cell line viability (e.g., HepG2 vs. HEK293), incubation time, and DMSO concentration (<0.1% to avoid solvent toxicity) .
- Orthogonal assays : Validate results using both enzymatic (e.g., fluorogenic substrates) and cell-based (e.g., luciferase reporter) systems. For example, discrepancies in IC values may arise from off-target effects in whole-cell assays .
- Metabolic stability testing : Use liver microsomes to assess if contradictory data stem from differential metabolite profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
